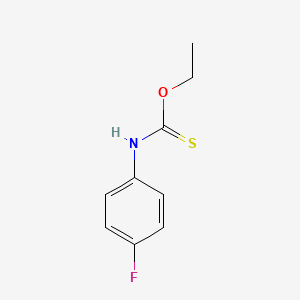

O-Ethyl (4-fluorophenyl)carbamothioate

Description

O-Ethyl (4-fluorophenyl)carbamothioate is a thiocarbamate derivative characterized by a carbamothioate backbone (S–C(=O)–N–) with a 4-fluorophenyl group attached to the nitrogen atom and an O-ethyl ester moiety.

Properties

CAS No. |

404-47-7 |

|---|---|

Molecular Formula |

C9H10FNOS |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

O-ethyl N-(4-fluorophenyl)carbamothioate |

InChI |

InChI=1S/C9H10FNOS/c1-2-12-9(13)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,13) |

InChI Key |

FJKSGQKDJZLOTN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=S)NC1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl (4-fluorophenyl)carbamothioate typically involves the reaction of 4-fluoroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with hydrogen sulfide to form the desired carbamothioate product. The reaction conditions usually involve room temperature and a solvent such as dichloromethane .

Industrial Production Methods

Industrial production of O-Ethyl (4-fluorophenyl)carbamothioate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

O-Ethyl (4-fluorophenyl)carbamothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbamothioate group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted carbamothioates depending on the nucleophile used.

Scientific Research Applications

O-Ethyl (4-fluorophenyl)carbamothioate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-Ethyl (4-fluorophenyl)carbamothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Group Comparisons

The following table summarizes key differences and similarities between O-Ethyl (4-fluorophenyl)carbamothioate and related compounds:

2.2. Key Insights from Comparative Analysis

- Steric Effects of Fluorophenyl Groups: The 4-fluorophenyl group in O-Ethyl (4-fluorophenyl)carbamothioate likely induces steric repulsion, distorting molecular planarity similar to fluorophenyl-substituted metalloporphyrins . In contrast, thiazole derivatives with fluorophenyl groups exhibit partial nonplanarity but maintain crystallinity due to isostructural packing .

- Functional Group Influence on Reactivity: Carbamothioate vs. Phosphonothioate: The carbamothioate group is more prone to hydrolysis compared to phosphorus-based analogs like O-Ethyl methylphosphonothionate, which exhibit greater stability due to the phosphorus-oxygen bond strength . Thiazole Core: Thiazole derivatives (e.g., Compound 4) leverage aromatic heterocycles for enhanced thermal stability and material applications, contrasting with carbamothioates’ biological activity .

- Synthetic Yields and Crystallinity: Thiazole derivatives (Compounds 4 and 5) are synthesized in high yields (>85%) and form well-defined crystals suitable for diffraction studies , whereas phosphonothioates often require stringent conditions due to their reactivity .

Research Findings and Implications

- Nonplanar Geometry: Computational studies on fluorophenyl-containing compounds highlight steric distortion as a critical factor in molecular design. For O-Ethyl (4-fluorophenyl)carbamothioate, this distortion may influence binding interactions in biological systems .

- Hydrolytic Stability: Phosphonothioates (e.g., O-Ethyl methylphosphonothionate) resist hydrolysis better than carbamothioates, making them preferable for industrial applications requiring longevity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.